molecular formula C20H20N4O4S B2904533 4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide CAS No. 941240-76-2

4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide

Cat. No.: B2904533
CAS No.: 941240-76-2
M. Wt: 412.46
InChI Key: HBJVPVJPNYQSGE-UHFFFAOYSA-N
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Description

This compound is an organic molecule with several functional groups, including a cyano group (-CN), an ethoxy group (-OC2H5), an amino group (-NH2), an oxazole ring, and a benzenesulfonamide group. These functional groups could potentially confer a variety of chemical properties to the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It likely has a complex, multi-ring structure due to the presence of the oxazole and benzene rings .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amino group might participate in acid-base reactions, the cyano group could undergo transformations to form other functional groups, and the oxazole ring might be involved in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, it might have a certain solubility in water or organic solvents, a specific melting point or boiling point, and unique spectroscopic properties .

Scientific Research Applications

Photodynamic Therapy Applications

The compound has been explored in the context of photodynamic therapy. Specifically, a related zinc phthalocyanine derivative has shown potential as a Type II photosensitizer for cancer treatment due to its high singlet oxygen quantum yield and appropriate photodegradation quantum yield. These features are critical for Type II mechanisms in photodynamic therapy, suggesting its potential application in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Drug Development and Antagonistic Properties

Compounds with structural similarities have been investigated for their potential as drug candidates. For instance, biphenylsulfonamide derivatives have been identified as novel series of endothelin-A selective antagonists, offering insights into the development of drugs with improved binding and functional activity (Murugesan et al., 1998). Additionally, various sulfonamide derivatives have been synthesized and assessed for alpha-blocking activities, suggesting potential applications in the treatment of conditions like hypertension (Sakurai et al., 1990).

Anticancer Research

Aminothiazole-paeonol derivatives, including benzenesulfonamide, have been synthesized and evaluated for their anticancer effects on multiple cancer cell lines. These compounds have shown significant inhibitory activity, particularly against human gastric adenocarcinoma and colorectal adenocarcinoma cells, indicating their potential as lead compounds in developing anticancer agents (Tsai et al., 2016).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s a drug, it might interact with biological targets such as proteins or enzymes to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity under various conditions, or investigating its biological activity. This could lead to new insights or developments related to this compound .

Properties

IUPAC Name

4-[4-cyano-5-(4-ethoxyanilino)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c1-4-27-16-9-7-15(8-10-16)22-20-18(13-21)23-19(28-20)14-5-11-17(12-6-14)29(25,26)24(2)3/h5-12,22H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJVPVJPNYQSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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